molecular formula C8H9Br B049150 3-Methylbenzyl bromide CAS No. 620-13-3

3-Methylbenzyl bromide

Cat. No. B049150
CAS RN: 620-13-3
M. Wt: 185.06 g/mol
InChI Key: FWLWTILKTABGKQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl bromide is a chemical compound with potential applications in various fields of chemistry. It is often studied for its role in the synthesis of other compounds and its unique chemical and physical properties.

Synthesis Analysis

  • The synthesis of compounds similar to 3-Methylbenzyl bromide often involves reactions with bromine or bromide-containing reagents. For example, in the study of (p-Bromobenzyl)triphenylphosphonium bromide, the reaction of triphenylphosphine with p-bromobenzylbromide was used for its synthesis (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 3-Methylbenzyl bromide has been elucidated through techniques like X-ray diffraction. For instance, the structural properties of methoxy derivatives of benzyl bromide were determined from powder X-ray diffraction data, highlighting the importance of these techniques in understanding their molecular configuration (Pan et al., 2005).

Chemical Reactions and Properties

  • 3-Methylbenzyl bromide may participate in various chemical reactions, forming new compounds. Research has shown that similar benzyl bromide derivatives can react with other chemicals, leading to the formation of new substances with potentially useful properties (DeCosta et al., 2000).

Physical Properties Analysis

  • The physical properties of 3-Methylbenzyl bromide derivatives, like melting and boiling points, solubility, and density, are crucial for their application in chemical synthesis. These properties can be significantly influenced by the molecular structure and substituents on the benzyl bromide backbone.

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and functional group interactions, define the utility of 3-Methylbenzyl bromide in various chemical reactions. Studies on similar compounds have shown that the presence of bromide and other substituents can significantly alter these properties, leading to a wide range of chemical behaviors (Zeyrek et al., 2015).

Scientific Research Applications

In general, benzyl bromide derivatives like 3-Methylbenzyl bromide are used in organic synthesis for the introduction of the benzyl protecting group for alcohols and carboxylic acids . They’re also used in the production of other chemicals in various industries .

  • Synthesis of TNF-α Converting Enzyme (TACE) Inhibitors

    • Application: 3-Methylbenzyl bromide is used to prepare inhibitors of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), an enzyme that plays a crucial role in inflammation and immune responses .
  • Synthesis of DNA-Dependent Protein Kinase Inhibitors

    • Application: 3-Methylbenzyl bromide is used to synthesize chromen-4-ones, which are inhibitors of DNA-dependent protein kinase .
  • Synthesis of Other Benzyl Bromide Derivatives

    • Application: 3-Methylbenzyl bromide can be used as a starting material for the synthesis of other benzyl bromide derivatives .
  • Synthesis of TNF-α Converting Enzyme (TACE) Inhibitors

    • Application: 3-Methylbenzyl bromide is used to prepare inhibitors of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), an enzyme that plays a crucial role in inflammation and immune responses .
  • Synthesis of DNA-Dependent Protein Kinase Inhibitors

    • Application: 3-Methylbenzyl bromide is used to synthesize chromen-4-ones, which are inhibitors of DNA-dependent protein kinase .
  • Synthesis of Other Benzyl Bromide Derivatives

    • Application: 3-Methylbenzyl bromide can be used as a starting material for the synthesis of other benzyl bromide derivatives .

Safety And Hazards

3-Methylbenzyl bromide is a combustible liquid and may be corrosive to metals . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and it is fatal if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FWLWTILKTABGKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1060716
Record name Benzene, 1-(bromomethyl)-3-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid; [Merck Index]
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Boiling Point

212.5 °C, BP: 212-215 °C with slight decomposition
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Flash Point

82 °C (180 °F) - closed cup
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Solubility

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether
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Density

1.3711 g/cu cm at 23 °C
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Vapor Pressure

0.19 [mmHg]
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Product Name

3-Methylbenzyl bromide

Color/Form

Liquid

CAS RN

620-13-3
Record name 3-Methylbenzyl bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
AM Egorov, SA Matyukhova… - International journal of …, 2005 - Wiley Online Library
… Ltd.) of benzyl bromide, 3-methylbenzyl bromide, 4-methylbenzyl bromide, 3-methoxybenzyl bromide, 4-fluorobenzyl bromide, 3-fluorobenzyl bromide, and 3-chlorobenzyl bromide was …
Number of citations: 16 onlinelibrary.wiley.com
N Agbonkonkon, HD Tolley, MC Asplund… - Analytical …, 2004 - ACS Publications
… However, when chloroacetophenone and 3-xylyl bromide (3-methylbenzyl bromide) were removed from the set due to their large residual values, the predictability increased to an R 2 …
Number of citations: 22 pubs.acs.org
YC Wu, G Bernadat, G Masson… - The Journal of …, 2009 - ACS Publications
… Enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester (11) by 5-tert-butyldimethylsilyloxy-2,4-dimethoxy-3-methylbenzyl bromide (10) in the presence of Corey-…
Number of citations: 51 pubs.acs.org
JT Zhang, W Dai, RG Harvey - The Journal of Organic Chemistry, 1998 - ACS Publications
… The syntheses of 3a,b proceed via sequences involving a Wittig reaction of anisaldehyde with a phosphonium salt of 2-chloro-3-methylbenzyl bromide to give a stilbene compound and …
Number of citations: 29 pubs.acs.org
JC Burbiel - Arkivoc, 2006 - arkat-usa.org
… from 2,4-dimethylbenzoic acid and 3-methylbenzyl bromide. The procedure begins with a dilithiation of the acid, followed by coupling with 3methylbenzyl bromide. Ring closure to 2,8-…
Number of citations: 8 www.arkat-usa.org
T Mancilla, MÁC Romo, LA Delgado - Polyhedron, 2007 - Elsevier
… Reactions of (N→B) phenyl[N-methyliminodiacetate-O,O′,N]borane 1 with n-BuLi and 2-methylbenzyl bromide a, 3-methylbenzyl bromide b, 4-methylbenzyl bromide c, lead to a pair of …
Number of citations: 24 www.sciencedirect.com
H Wei, T Li, Y Zhou, L Zhou, Q Zeng - Synthesis, 2013 - thieme-connect.com
Alkyl halides, including heteroarylmethyl and arylmethyl halides, bromoacetate, and cinnamyl bromide, are readily prepared via halogenation from basic raw materials, even using …
Number of citations: 43 www.thieme-connect.com
BD Gupta, M Kumar, S Roy - Inorganic Chemistry, 1989 - ACS Publications
… (4a) with Br2 under similar conditions forms 3-methylbenzyl bromide (11a) and 3-methyl- … methylbenzyl bromide (11a) and 6-bromo-3-methylbenzyl bromide (lib) are formed in equal …
Number of citations: 20 pubs.acs.org
WY Zhou, M Chen, PZ Zhang, AQ Jia… - Journal of Chemical …, 2021 - Springer
… , 3-iodotoluene, 4-iodotoluene, 2,4-dimethyliodobenzene, 3,5-dimethyliodobenzene, benzyl bromide, 2-bromobenzyl bromide, 2-methylbenzyl bromide, 3-methylbenzyl bromide, 4-…
Number of citations: 2 link.springer.com
Y Becker, JK Stille - Journal of the American Chemical Society, 1978 - ACS Publications
… Reaction of 3-Methylbenzyl Bromide(24) with Tris(triethylphosphine)palladium(O) (6) in the … The stirred mixture was treated with 0.212 mL (1.574 mmol) of 3methylbenzyl bromide for …
Number of citations: 58 pubs.acs.org

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